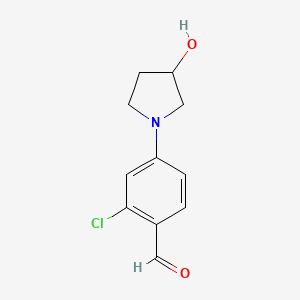
2-Chloro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde: is an organic compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol . This compound is characterized by the presence of a chloro-substituted benzaldehyde group and a hydroxypyrrolidine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of maleic anhydride with aromatic amines, followed by ring closure using thionyl chloride.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using various oxidizing agents under controlled conditions.
Chlorination and Aldehyde Formation:
Industrial Production Methods: the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Primary alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Chloro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study the effects of chloro-substituted benzaldehyde derivatives on various biological systems. It may also serve as a building block for the synthesis of biologically active molecules .
Medicine: The compound’s structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of specialty chemicals and advanced materials .
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The chloro and hydroxyl groups may play a role in binding to target proteins or enzymes, leading to changes in their activity .
Vergleich Mit ähnlichen Verbindungen
2-Chlorobenzaldehyde: A simpler compound with a similar chloro-substituted benzaldehyde structure.
4-Hydroxybenzaldehyde: Contains a hydroxyl group on the benzaldehyde ring but lacks the pyrrolidine moiety.
3-Hydroxypyrrolidine: A simpler compound with only the pyrrolidine ring and hydroxyl group.
Uniqueness: 2-Chloro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde is unique due to the combination of its chloro-substituted benzaldehyde and hydroxypyrrolidine moieties.
Eigenschaften
Molekularformel |
C11H12ClNO2 |
|---|---|
Molekulargewicht |
225.67 g/mol |
IUPAC-Name |
2-chloro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12ClNO2/c12-11-5-9(2-1-8(11)7-14)13-4-3-10(15)6-13/h1-2,5,7,10,15H,3-4,6H2 |
InChI-Schlüssel |
ILHIORNBJWPJNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1O)C2=CC(=C(C=C2)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


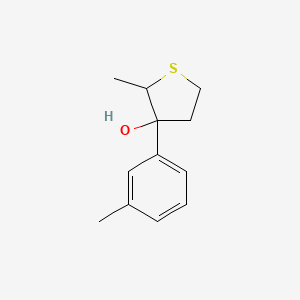


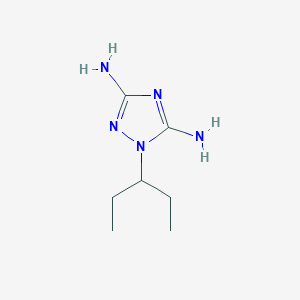

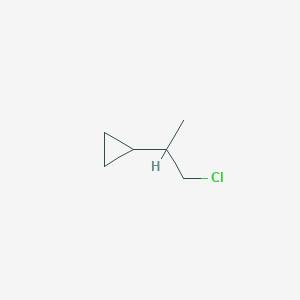
![1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL](/img/structure/B13162694.png)
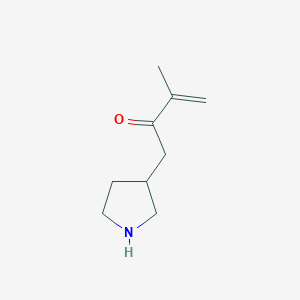

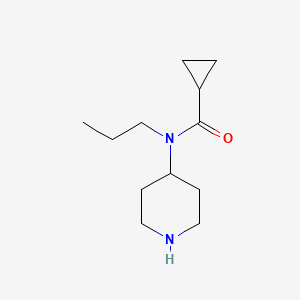
![N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13162724.png)

![(2S)-3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]propanoic acid](/img/structure/B13162729.png)

